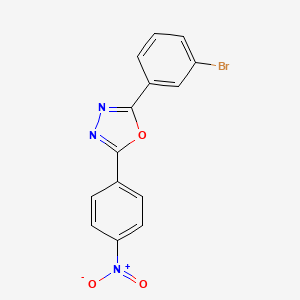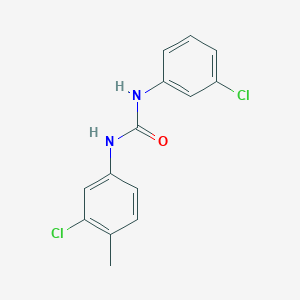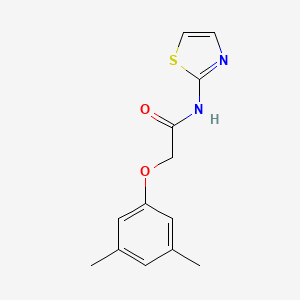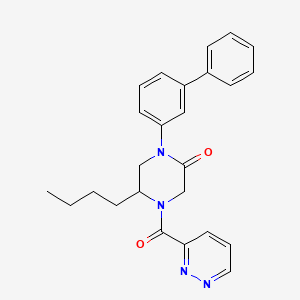![molecular formula C18H18ClN3O5S B5588138 N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588138.png)
N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules similar to the specified compound often involves multi-step chemical processes, including the use of protective groups, Friedel–Crafts reactions, and novel synthetic routes to achieve high yields. For example, Mizuno et al. (2006) detailed the synthesis of related quinoline derivatives, utilizing methanesulfonyl as a protective group for phenolic hydroxy groups in a Friedel–Crafts reaction, indicating a potential pathway for synthesizing the compound (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of closely related compounds can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, Li et al. (2006) synthesized a quinoxaline derivative, revealing its triclinic crystal system and specific bond angles through X-ray diffraction, which could shed light on the structural analysis of our target compound (Li et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamide derivatives, including their ability to undergo various chemical transformations, are well-documented. For example, Litvinenko et al. (1994) explored the synthesis and reactivity of N-(3-chloro-2-quinoxalyl)arylsulfonamides, demonstrating nucleophilic substitution reactions that could be relevant for the compound (Litvinenko et al., 1994).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. The detailed analysis of a compound's crystallography, as performed by Li et al. (2006) for a quinoxaline derivative, provides insights into the physical characteristics that could be expected for our target compound (Li et al., 2006).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including their reactivity, stability, and interaction with metals or other chemical species, are of significant interest. Huang et al. (2006) investigated quinolinyl sulfonamides as methionine aminopeptidase inhibitors, highlighting the complex interactions between sulfonamide compounds and metal ions, which could also apply to our target molecule (Huang et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been used in the synthesis of complex organic molecules, demonstrating its utility in creating novel chemical entities with potential applications in drug development and material science. For instance, Mizuno et al. (2006) described efficient syntheses of metabolites related to the compound, highlighting its role in medicinal chemistry research (Mizuno et al., 2006).
Material Science Applications
- In material science, the compound contributes to the formation of three-dimensional self-assemblies with potential applications in nanotechnology and materials engineering. Shankar et al. (2011) investigated diethyltin(methoxy)methanesulfonate, related to the compound , and its role in forming self-assemblies, which could have implications for designing new materials with specific properties (Shankar et al., 2011).
Pharmacological Research
- In the pharmacological domain, derivatives of the compound have been studied for their potential as enzyme inhibitors, which could lead to the development of new therapeutic agents. Huang et al. (2006) discovered that quinolinyl sulfonamides, closely related to the target compound, serve as potent inhibitors for methionine aminopeptidase, an enzyme involved in various biological processes, indicating its potential in drug discovery (Huang et al., 2006).
Antibacterial Activity
- Furthermore, novel quinoxaline sulfonamides synthesized from related compounds have shown antibacterial activities, suggesting their application in developing new antimicrobial agents. Alavi et al. (2017) demonstrated the synthesis of quinoxaline sulfonamides with significant antibacterial properties, underscoring the potential of such compounds in addressing microbial resistance (Alavi et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S/c1-27-16-8-7-12(9-13(16)19)22(28(2,25)26)11-18(24)21-10-17(23)20-14-5-3-4-6-15(14)21/h3-9H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISSEMBPCZMEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)



![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5588088.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5588118.png)

![1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5588128.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)

![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)
![N-(1-{[1-(2-ethoxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]carbonyl}piperidin-4-yl)acetamide](/img/structure/B5588150.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5588158.png)